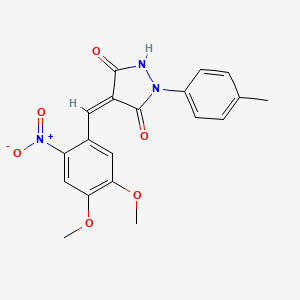
2-(4-bromo-3,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
BPTA has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, BPTA has been shown to inhibit the activity of a specific type of potassium channel, which can lead to the enhancement of synaptic plasticity and memory formation. In cancer research, BPTA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, BPTA has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of BPTA involves the inhibition of the activity of a specific type of potassium channel, known as Kv4.3. This channel is involved in regulating the excitability of neurons and plays a crucial role in synaptic plasticity and memory formation. By inhibiting Kv4.3 activity, BPTA can enhance synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPTA has been shown to have a range of biochemical and physiological effects, including the inhibition of Kv4.3 activity, enhancement of synaptic plasticity and memory formation, and inhibition of cancer cell growth. In addition, BPTA has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPTA in lab experiments is its specificity for Kv4.3 channels, which allows for targeted modulation of neuronal activity. However, one of the limitations of using BPTA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for BPTA research, including the development of new drugs based on BPTA as a lead compound, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the exploration of its effects on different types of neurons and neuronal circuits.
Conclusion:
In conclusion, BPTA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for Kv4.3 channels makes it a valuable tool for targeted modulation of neuronal activity, and its inhibition of cancer cell growth makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of BPTA involves the reaction of 4-bromo-3,5-dimethylphenol with 5,6,7,8-tetrahydro-1-naphthalenylamine, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-13-10-16(11-14(2)20(13)21)24-12-19(23)22-18-9-5-7-15-6-3-4-8-17(15)18/h5,7,9-11H,3-4,6,8,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSRQBBLDDHQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)
![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)

![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)